PASS Antineoplastic Probability: In Silico Head-to-Head with Two Piperidine-Oxalamide Analogs
When analyzed by the PASS (Prediction of Activity Spectra for Substances) algorithm, N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide returned an antineoplastic probability score of 0.82, compared with 0.85 for Compound A and 0.78 for Compound B . The 0.04 difference relative to the higher-confidence Compound A indicates the tert-butylcarbamoyl group partially replicates, but does not exceed, the predicted antitumor potential of the top-scoring piperidine-oxalamide in this set.
| Evidence Dimension | PASS-predicted antineoplastic probability (dimensionless score, 0–1 scale) |
|---|---|
| Target Compound Data | 0.82 |
| Comparator Or Baseline | Compound A (piperidine-oxalamide analog): 0.85; Compound B (piperidine-oxalamide analog): 0.78 |
| Quantified Difference | Δ = -0.03 vs. Compound A; Δ = +0.04 vs. Compound B |
| Conditions | PASS in silico prediction model; compound structures submitted via BenchChem database; no independent experimental validation provided in the source |
Why This Matters
For procurement focused on antitumor screening cascades, this compound provides a predicted probability intermediate between two established piperidine-oxalamide leads, enabling dose-response studies to benchmark the contribution of the N1-tert-butylcarbamoyl motif.
